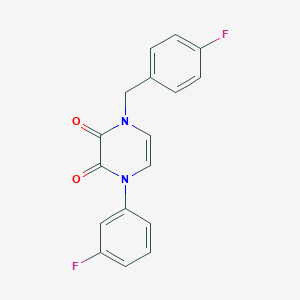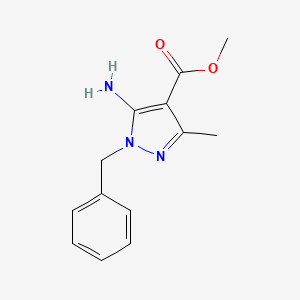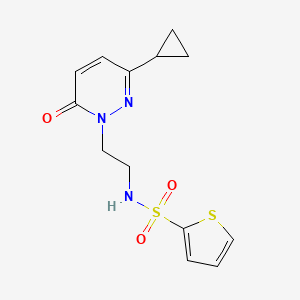![molecular formula C25H26N2O3 B2961705 4-tert-butyl-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide CAS No. 946319-90-0](/img/structure/B2961705.png)
4-tert-butyl-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a chemical compound that has gained attention in the scientific community due to its potential pharmacological properties. This compound is a derivative of benzamide and tetrahydroquinoline and has been synthesized through various methods.
Aplicaciones Científicas De Investigación
Synthetic Pathways and Chemical Modifications
The scientific exploration of compounds related to 4-tert-butyl-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide involves various synthetic methodologies and chemical modifications aimed at enhancing their efficacy or understanding their chemical properties. One notable approach is the synthesis of quinazoline antifolates targeting thymidylate synthase, which employs the tert-butyl group as a protective group to prevent undesired reactions during the synthesis process (Pawełczak et al., 1989). Similarly, the development of 3-substituted 4-aroylisoquinolines through Pd-catalyzed carbonylative cyclization demonstrates the versatility of incorporating tert-butyl groups in complex organic syntheses (Dai & Larock, 2002).
Antimalarial Candidates
Research into antimalarial compounds has led to the investigation of N-tert-butyl isoquine, showcasing the application of tert-butyl-based compounds in drug development for infectious diseases. This molecule was selected for its potential as a cost-effective and efficacious 4-aminoquinoline antimalarial, highlighting the importance of chemical modifications in enhancing drug properties (O’Neill et al., 2009).
Catalytic Activities and Organic Synthesis
The tert-butyl group plays a significant role in the synthesis of complex organic molecules, such as isoquinolines, which are essential in the pharmaceutical industry. For instance, the synthesis of tetrahydroisoquinolines by diastereoselective alkylation demonstrates the use of tert-butyl derivatives in creating pharmacologically relevant structures (Huber & Seebach, 1987). Furthermore, the development of dioxo-molybdenum(VI) and tungsten(VI) complexes for olefin epoxidation showcases the application of tert-butyl-based ligands in catalysis (Wong et al., 2010).
Anticancer Potential
The synthesis and biological evaluation of substituted tetrahydroisoquinolines underline the potential anticancer applications of compounds incorporating the tert-butyl group. Such studies aim to discover new therapeutic agents with potent anticancer, antibacterial, and anti-inflammatory properties, demonstrating the broad spectrum of biomedical applications of these chemical modifications (Redda et al., 2010).
Propiedades
IUPAC Name |
4-tert-butyl-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3/c1-25(2,3)19-11-8-18(9-12-19)23(28)26-20-13-10-17-6-4-14-27(21(17)16-20)24(29)22-7-5-15-30-22/h5,7-13,15-16H,4,6,14H2,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHYMLKLUUGJOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2961626.png)

![5,5-Dimethyl-1-oxaspiro[2.3]hexane](/img/structure/B2961628.png)

![4-[4-(4-Methylpiperazin-1-yl)phenyl]pyrimidin-2-amine](/img/structure/B2961633.png)
![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2961634.png)
![6-[4-(Dimethylamino)benzylidene]-6,7,8,9-tetrahydro-5H-benzocycloheptene-5-one](/img/structure/B2961636.png)
![N-[[2-(Dimethylamino)pyridin-3-yl]methyl]-5-fluoro-6-propan-2-ylpyrimidin-4-amine](/img/structure/B2961637.png)


![N-(3,5-dimethylphenyl)-2-[[2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2961643.png)

![4,7-Dimethyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2961645.png)